molecular formula C18H19N3O2 B6472686 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640845-05-0

4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6472686
CAS No.: 2640845-05-0
M. Wt: 309.4 g/mol
InChI Key: APXGCOSCVFOUAE-UHFFFAOYSA-N
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Description

The compound “4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule. It contains an indane moiety (2,3-dihydro-1H-inden-2-yl), which is a bicyclic compound consisting of a benzene ring fused with a pentane ring . It also contains an azetidine ring, which is a four-membered cyclic amine, and a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are typically used to elucidate the structure of complex organic molecules .

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it’s a novel drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Properties

IUPAC Name

4-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c19-18(22)17-9-15(5-6-20-17)23-16-10-21(11-16)14-7-12-3-1-2-4-13(12)8-14/h1-6,9,14,16H,7-8,10-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXGCOSCVFOUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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